1-(二氟甲基)-3-(噻吩-2-基)-1H-吡唑-5-甲醛

描述

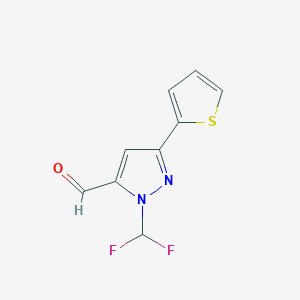

The compound “1-(difluoromethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde” contains several functional groups. The “difluoromethyl” group is a carbon atom bonded to two fluorine atoms and one hydrogen atom. The “thiophen-2-yl” group is a five-membered aromatic ring containing four carbon atoms and one sulfur atom. The “1H-pyrazole” is a heterocyclic compound containing a five-membered ring with two nitrogen atoms. The “5-carbaldehyde” group is a formyl group, which consists of a carbon double-bonded to an oxygen atom (carbonyl group) and single-bonded to a hydrogen atom .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific literature or experimental data, it’s difficult to propose a detailed synthesis route .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (thiophene and pyrazole) would contribute to the compound’s stability. The electronegative fluorine atoms in the difluoromethyl group could create polar bonds, potentially influencing the compound’s reactivity .Chemical Reactions Analysis

The compound’s reactivity would be influenced by its functional groups. The aldehyde group is often reactive, able to participate in a variety of chemical reactions. The aromatic rings might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of polar bonds might make it soluble in polar solvents. The aromatic rings could contribute to its UV/Vis absorption spectrum .科学研究应用

医药研发

吡唑衍生物以其在各种药物中的存在而闻名,这些药物具有解痉、抗炎、抗菌和镇痛作用 。可以探索该化合物在创建具有类似效果的新药物中的潜在用途。

农化研究

这些化合物通常作为设计农用化学品的构建模块 。可以研究目标化合物在植物保护或生长调节方面的功效。

金属催化

吡唑衍生物可以作为金属催化的双功能配体 。研究可以集中在该化合物如何促进不同的催化过程。

癌症治疗

一些吡唑衍生物由于其抗肿瘤活性,在癌症治疗方面显示出希望 。可以研究该化合物作为抗癌治疗剂的潜力。

神经系统疾病

由于它们对中枢神经系统的活性,一些吡唑用于治疗神经系统疾病 。所讨论的化合物可能是研究针对此类疾病的新疗法的部分。

抗感染剂

已经对吡唑衍生物的抗菌和抗真菌活性进行了研究 。可以合成该化合物并针对各种病原体进行评估,以确定其作为抗感染剂的功效。

作用机制

DFTPC is a fluorinated aldehyde that can react with nucleophiles, such as amines, thiols, and carboxylic acids, to form covalent adducts. This allows DFTPC to be used as a fluorescent probe for the detection of biological molecules, such as nucleic acids and proteins. Additionally, DFTPC can be used to study the mechanism of action of various drugs and chemicals, as well as to investigate the biochemical and physiological effects of these compounds.

Biochemical and Physiological Effects

DFTPC has been used to study the biochemical and physiological effects of various drugs and chemicals. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs and chemicals, as well as to modulate the expression of genes involved in the production of proteins and other molecules. Additionally, DFTPC has been found to affect the activity of various ion channels, as well as to interact with various receptors, such as G-protein coupled receptors.

Advantages and Limitations for Laboratory Experiments

DFTPC has several advantages for laboratory experiments. It has a high fluorescence quantum yield, making it ideal for fluorescent probes. Additionally, it is stable in aqueous solutions and can be stored at room temperature for extended periods of time. However, DFTPC is toxic and should be handled with caution. Additionally, it is not soluble in organic solvents, making it difficult to use in certain experiments.

未来方向

The potential future directions for DFTPC are numerous. It could be used to study the mechanism of action of various drugs and chemicals, as well as to investigate the biochemical and physiological effects of these compounds. Additionally, DFTPC could be used to study the structure and function of enzymes and proteins, as well as to study the structure and function of various ion channels and receptors. It could also be used to develop new fluorescent probes for the detection of biological molecules, as well as to develop new drugs and chemicals. Finally, DFTPC could be used to study the structure and function of DNA and RNA, as well as to study the structure and function of various proteins and enzymes.

属性

IUPAC Name |

2-(difluoromethyl)-5-thiophen-2-ylpyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N2OS/c10-9(11)13-6(5-14)4-7(12-13)8-2-1-3-15-8/h1-5,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPCRYNKNRNVZCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN(C(=C2)C=O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-methyl-7-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481640.png)

![7-(chloromethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481641.png)

![1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1481642.png)

![(1-ethyl-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1481643.png)

![7-(chloromethyl)-6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481644.png)

![6-phenyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1481645.png)

![1-methyl-6-phenyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B1481646.png)

![methyl 1-(2-hydroxyethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylate](/img/structure/B1481647.png)

![(1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1481651.png)

![(1-cyclopentyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine](/img/structure/B1481652.png)

![7-(azidomethyl)-1-cyclopentyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1481653.png)

![(1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B1481654.png)

![6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B1481658.png)

![methyl 1-(2-methoxy-2-oxoethyl)-1H-imidazo[1,2-b]pyrazole-6-carboxylate](/img/structure/B1481660.png)